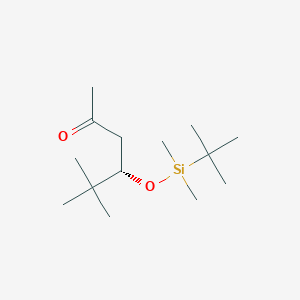
(S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its ability to protect hydroxyl groups during chemical reactions, thereby preventing unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
- Dissolve the starting alcohol in anhydrous dichloromethane.
- Add imidazole or triethylamine to the solution.
- Slowly add TBDMS-Cl to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one has several applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis to prevent unwanted side reactions.
Biology: The compound is employed in the synthesis of biologically active molecules and natural products.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one involves the protection of hydroxyl groups through the formation of a stable silyl ether bond. This bond prevents the hydroxyl group from participating in chemical reactions, thereby allowing selective transformations of other functional groups in the molecule. The TBDMS group can be removed under acidic or basic conditions to regenerate the free hydroxyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for the protection of hydroxyl groups.
tert-Butyldiphenylsilyl chloride (TBDPS-Cl): Another silyl protecting group with similar properties.
Trimethylsilyl chloride (TMS-Cl): A smaller silyl protecting group used for similar purposes.
Uniqueness
(S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one is unique due to its specific structure, which provides steric hindrance and stability to the protected hydroxyl group. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial.
Propriétés
Formule moléculaire |
C14H30O2Si |
|---|---|
Poids moléculaire |
258.47 g/mol |
Nom IUPAC |
(4S)-4-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylhexan-2-one |
InChI |
InChI=1S/C14H30O2Si/c1-11(15)10-12(13(2,3)4)16-17(8,9)14(5,6)7/h12H,10H2,1-9H3/t12-/m0/s1 |
Clé InChI |
IQLVSRJKYJOMAY-LBPRGKRZSA-N |
SMILES isomérique |
CC(=O)C[C@@H](C(C)(C)C)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(=O)CC(C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B14012701.png)
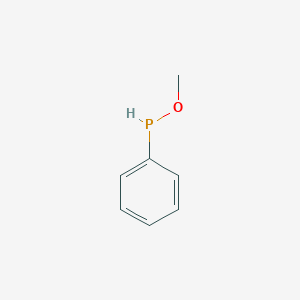
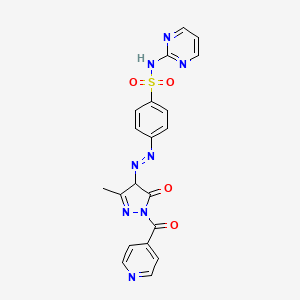
![benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate](/img/structure/B14012718.png)
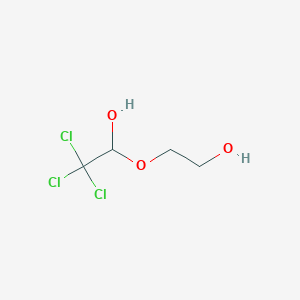

![N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B14012729.png)
![7-Bromo-3,4-dihydro-2h-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14012734.png)
![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)
![2-[(4-Methylphenyl)sulfanyl]-1,3,5-trinitrobenzene](/img/structure/B14012757.png)
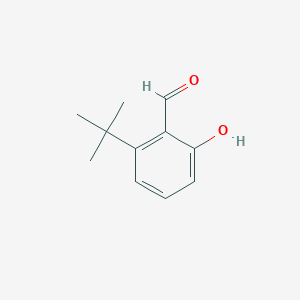

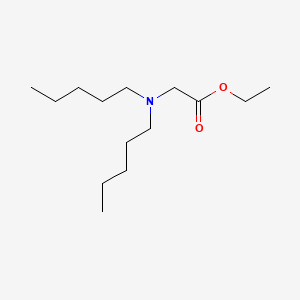
![Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]-](/img/structure/B14012781.png)
